REACTION_CXSMILES
|
C(OC([N:8]1[CH:12]=[C:11](B2OC(C)(C)C(C)(C)O2)[CH:10]=[N:9]1)=O)(C)(C)C.Br[C:23]1[CH:24]=[C:25]2[CH:31]=[CH:30][N:29]([S:32]([C:35]3[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=3)(=[O:34])=[O:33])[C:26]2=[N:27][CH:28]=1.C(=O)([O-])[O-].[Na+].[Na+]>O1CCOCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:35]1([S:32]([N:29]2[C:26]3=[N:27][CH:28]=[C:23]([C:11]4[CH:12]=[N:8][NH:9][CH:10]=4)[CH:24]=[C:25]3[CH:31]=[CH:30]2)(=[O:34])=[O:33])[CH:36]=[CH:37][CH:38]=[CH:39][CH:40]=1 |f:2.3.4,^1:56,58,77,96|
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Name
|
|
Quantity
|
1.31 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)OC(=O)N1N=CC(=C1)B1OC(C(O1)(C)C)(C)C
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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BrC=1C=C2C(=NC1)N(C=C2)S(=O)(=O)C2=CC=CC=C2
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Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
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O1CCOCC1
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Name
|
|
Quantity
|
4.45 mL
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0.171 g
|
Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Type
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CUSTOM
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Details
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The reaction mixture was stirred under nitrogen at 100° C. for 1 hour
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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To a degassed
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Type
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CUSTOM
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Details
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(sparging with argon for 5 minutes)
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Duration
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5 min
|
Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to room temperature
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Type
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CUSTOM
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Details
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partitioned between EtOAc (50 mL) and saturated aqueous ammonium chloride (50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
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The organic layer was dried over magnesium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated to a crude residue
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Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (EtOAc/Hexanes gradient)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)N1C=CC=2C1=NC=C(C2)C=2C=NNC2
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |